molecular formula C8H7N3O3 B12823619 Methyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Methyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B12823619
M. Wt: 193.16 g/mol
InChI Key: FHDCNVHRCMZIQX-UHFFFAOYSA-N
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Description

Methyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, which are then treated with the Vilsmeier-Haack reagent to yield the desired pyrazolopyridine derivatives . Another approach involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with chalcones of benzoyl acetonitrile or malononitrile in the presence of aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require catalysts or specific temperature controls.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Methyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can modulate enzyme or receptor functions, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives such as:

Uniqueness

Methyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-2-4-3-9-11-6(4)10-7(5)12/h2-3H,1H3,(H2,9,10,11,12)

InChI Key

FHDCNVHRCMZIQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NC1=O)NN=C2

Origin of Product

United States

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